Lithium;oxolane
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
53307-59-8 |
|---|---|
Molecular Formula |
C4H8LiO+ |
Molecular Weight |
79.1 g/mol |
IUPAC Name |
lithium;oxolane |
InChI |
InChI=1S/C4H8O.Li/c1-2-4-5-3-1;/h1-4H2;/q;+1 |
InChI Key |
UARAZKVNUWFMSZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CCOC1 |
Origin of Product |
United States |
Synthesis and Formation of Lithium Oxolane Complexes
Preparation of Solvated Organolithium Reagents with Oxolane
Oxolane is a favored solvent for the preparation of organolithium reagents due to its Lewis basicity, which facilitates the dissolution of lithium reagents and influences their reactivity. semanticscholar.orgresearchgate.net It is often used as an alternative to diethyl ether when a more strongly coordinating solvent is required. semanticscholar.orgresearchgate.net
Direct lithiation, or metalation, is a fundamental method for creating carbon-lithium bonds by deprotonating an organic compound. wikipedia.org This process is frequently conducted in oxolane at low temperatures, such as -78°C. researchgate.net
A significant application of this method is the directed ortho-lithiation of aromatic compounds. semanticscholar.org In this reaction, a directing metalating group (DMG) on an aromatic ring, which typically contains a heteroatom like oxygen or nitrogen, coordinates with an alkyllithium reagent (e.g., n-butyllithium). semanticscholar.orgbaranlab.org This coordination positions the alkyllithium to selectively remove a proton from the ortho position, forming an ortho-lithiated species. semanticscholar.org This intermediate can then react with various electrophiles to yield ortho-disubstituted products. semanticscholar.orgresearchgate.net The effectiveness of the DMG is crucial for the success of the deprotonation. semanticscholar.org
Table 1: Directing Metalating Groups (DMGs) for Ortho-Lithiation
| Strength | Directing Groups |
|---|---|
| Strong | SO2NR2, NHCOR, CONR2, OCONR2 |
| Moderate | OR, NR2, SR, CF3 |
| Weak | CH2OH, CH(OR)2 |
Data sourced from Semantic Scholar. semanticscholar.org
The mechanism involves the initial coordination of the lithium reagent to the heteroatom of the DMG, which increases the acidity of the ortho-protons and facilitates their abstraction. ias.ac.in
Metal-halogen exchange is a primary method for synthesizing organolithium compounds from organic halides. wikipedia.org This reaction is particularly useful for preparing aryl, vinyl, and primary alkyllithium reagents that may not be accessible through direct lithiation. ias.ac.inwikipedia.org The reaction involves treating an organic halide with an alkyllithium reagent, most commonly n-butyllithium or tert-butyllithium. wikipedia.orgwikipedia.org
R−Li + R′−X → R−X + R′−Li
This process is typically very fast, often occurring at temperatures between -60 to -120 °C, and can be faster than competing reactions like nucleophilic addition. wikipedia.orgharvard.edu The rate of exchange generally follows the trend I > Br > Cl, with organic fluorides being largely unreactive. wikipedia.org For vinyl halides, the exchange usually proceeds with retention of the double bond's stereochemistry. harvard.edu
The mechanism is believed to proceed through a nucleophilic pathway involving the formation of a reversible "ate-complex" intermediate. wikipedia.orgharvard.eduresearchgate.net Kinetic studies support a mechanism where the carbanion of the organolithium reagent attacks the halogen atom on the organic halide. wikipedia.org
Table 2: Common Reagents and Conditions for Lithium-Halogen Exchange
| Lithium Reagent | Substrate | Solvent | Temperature |
|---|---|---|---|
| n-Butyllithium | Aryl Bromides/Iodides | Oxolane/Ethers | -78 °C to -60 °C |
| tert-Butyllithium | Vinyl Halides, Alkyl Iodides | Oxolane/Ether/Pentane | -120 °C to -78 °C |
| sec-Butyllithium | Aryl Bromides | Oxolane | -78 °C |
This table summarizes typical conditions found in the literature. harvard.eduresearchgate.netethz.ch
Synthesis of Inorganic Lithium Salt Solvates with Oxolane
Oxolane is also integral to the synthesis and crystallization of solvated inorganic lithium salts, where oxolane molecules are incorporated into the crystal lattice, coordinating directly with the lithium cation.
Lithium halides, such as lithium chloride (LiCl), form stable complexes with oxolane. Anhydrous LiCl can be dissolved in oxolane to form solutions that are useful in various chemical transformations. orgsyn.org For instance, the LaCl₃·2LiCl complex, prepared by dissolving anhydrous lanthanum chloride and lithium chloride in oxolane, serves as a soluble source of lanthanide salts for organic synthesis. researchgate.net The preparation involves heating hydrated salts under vacuum to achieve the anhydrous form, which is then dissolved in dry oxolane. researchgate.net X-ray crystallographic analysis of a complex formed from a dilute THF solution of LiCl and 4,5-diiodoimidazole revealed a tetrahedral lithium complex coordinated by two THF molecules and two imidazole (B134444) units. orgsyn.org
Lithium thiocyanate (B1210189) (LiSCN) forms well-defined solvates with oxolane, which can be isolated from solutions of anhydrous LiSCN in oxolane. rsc.orgresearchgate.net Two such compounds, Li[SCN]·THF and Li[SCN]·2THF, have been synthesized and characterized. rsc.org These compounds are highly hygroscopic and tend to decompose at room temperature. rsc.orgresearchgate.net
The synthesis involves dissolving anhydrous LiSCN, prepared by heating its hydrated form under vacuum, in oxolane. rsc.orghubbry.com Slow evaporation of the solvent or cooling the solution yields crystalline products. rsc.org
In the Li[SCN]·THF structure, the Li⁺ cation is coordinated by one oxolane molecule and three thiocyanate anions. rsc.orgresearchgate.net In the THF-rich compound, Li[SCN]·2THF, the Li⁺ cation is tetrahedrally coordinated by two oxolane molecules and two N-bonded isothiocyanate anions. rsc.org
Table 3: Crystallographic Data for Lithium Thiocyanate-Oxolane Solvates
| Compound | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| Li[SCN]·THF | Monoclinic | P2₁/c | Li⁺ coordinated by one THF and three SCN⁻ anions. rsc.orgresearchgate.net |
| Li[SCN]·2THF | Monoclinic | P2₁/n | Li⁺ coordinated by two THF and two SCN⁻ anions. rsc.org |
Data sourced from the Royal Society of Chemistry and ResearchGate. rsc.orgresearchgate.net
Oxolane is a key medium for the formation of complex anionic lithium systems, often referred to as 'ate' complexes. These include lithium aluminates and zincates.
Lithium Aluminates: The reaction of lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃) in oxolane can produce various complex aluminum hydrides. acs.org Additionally, lithium phosphidoaluminate complexes, such as iBu₃AlPPh₂Li(THF)₃, have been synthesized and characterized in oxolane. nih.gov These complexes are formed from reactions involving lithium amidinates and aluminum monochloride in oxolane, leading to aluminum(III) amidinate complexes. nih.gov
Lithium Zincates: Lithium organozincates, such as lithium triethylzincate (Et₃ZnLi), are another class of 'ate' complexes readily formed and utilized in oxolane. researchgate.netchemrxiv.org These reagents are employed in a variety of organic transformations, including halogen-metal exchanges and nucleophilic additions. researchgate.net The structure and reactivity of these zincates are heavily influenced by solvation with oxolane molecules. chemrxiv.org Computational studies on the I/Zn exchange mechanism have highlighted the role of THF in solvating the lithium and zinc centers within the complex. chemrxiv.org
Generation of Lithium Hydrido Aluminate Complexes in Oxolane
The synthesis of lithium hydrido aluminate complexes in oxolane (tetrahydrofuran, THF) involves the reaction of lithium aluminum hydride (LiAlH₄) with various reagents, leading to the formation of a diverse range of complex structures. researchgate.net Oxolane is a popular solvent for such reactions due to its ability to form stable complexes with lithium ions. wikipedia.org The nature of the resulting aluminate complex is highly dependent on the stoichiometry of the reactants and the specific ligands introduced.
Research has shown that reacting LiAlH₄ with amino alcohols in oxolane is a viable method for generating lithium hydrido aluminate complexes. researchgate.net For instance, reactions with compounds like 2-dimethylaminoethanol, 1-dimethylamino-2-propanol, and (-)-N-methylephedrine have been studied. researchgate.net When LiAlH₄ and the amino alcohol are reacted in a 1:1 molar ratio in a THF solution, a mixture of M(AlH₄₋ₙ(OR'NMe₂)ₙ) is formed, with the composition being dependent on the temperature. researchgate.net
When the reactant ratio is shifted to 1:2 or 1:3 (LiAlH₄ to amino alcohol), specific crystalline compounds can be isolated. researchgate.net X-ray diffraction analysis of these crystals has revealed that the resulting complexes are often dimeric in the solid state, featuring pentacoordinated aluminum atoms. researchgate.net
Another pathway to generate lithium hydrido aluminate complexes involves the oxidative addition of silanes. The addition of phenylsilane (B129415) to a solution of an alkali metal aluminyl, such as [Li{Al(NONDipp)}]₂, in an ether solvent like diethyl ether or oxolane, yields aluminum(III) (silyl)(hydrido) complexes. acs.org These reactions proceed smoothly under ambient conditions and result in structurally similar (silyl)(hydrido) aluminate complexes, regardless of the specific alkali metal used. acs.org The resulting products are molecular complexes consisting of the (silyl)(hydrido) aluminate anion, [Al(NONDipp)(H)(SiH₂Ph)]⁻, associated with an ether-solvated lithium cation. acs.org Spectroscopic and structural characterization of these complexes confirms the presence of μ-hydrides that bridge the aluminum and lithium atoms. acs.org
The following table summarizes examples of lithium hydrido aluminate complexes generated in oxolane or similar ether solvents, as detailed in various research findings.
| Reactants | Solvent | Molar Ratio (LiAlH₄:Ligand) | Resulting Complex/Product | Structural Features |
|---|---|---|---|---|
| LiAlH₄ + 2-dimethylaminoethanol | THF | 1:1 | Mixture of Li(AlH₄₋ₙ(OCH₂CH₂NMe₂)ₙ) | Temperature-dependent composition. researchgate.net |
| LiAlH₄ + 1-dimethylamino-2-propanol | THF | 1:2 | LiAlH₂(OCHMe-CH₂NMe₂)₂ | Dimeric in solid state, pentacoordinated Al. researchgate.net |
| LiAlH₄ + (-)-N-methylephedrine | THF | 1:2 | LiAlH₂(OCHPh-CHMe-NMe₂)₂ | Dimeric in solid state, pentacoordinated Al. researchgate.net |
| LiAlH₄ + 2-dimethylaminoethanol | THF | 1:3 | LiAlH(OCH₂CH₂NMe₂)₃ | Dimeric in solid state, pentacoordinated Al. researchgate.net |
| [Li{Al(NONDipp)}]₂ + Phenylsilane | Diethyl ether/THF | N/A | [Li(Et₂O)][Al(NONDipp)(H)(SiH₂Ph)] | Monomeric complex with μ-hydride bridging Al and Li. acs.org |
Structural Elucidation of Lithium Oxolane Aggregates
Aggregation Phenomena of Organolithium Species in Oxolane Solutions
Organolithium compounds exhibit a strong tendency to form aggregates in solution, a phenomenon driven by the electron-deficient nature of the lithium-carbon bond and the coordinative unsaturation of the lithium atoms. nih.gov The structure and degree of this aggregation are highly dependent on the organic moiety, the presence of coordinating solvents like oxolane, and the concentration of the solution.
In non-coordinating hydrocarbon solvents, many simple alkyllithium reagents exist as hexamers or even octamers. nih.gov However, the introduction of a Lewis base such as oxolane leads to the breakdown of these larger aggregates into smaller, more reactive species, primarily dimers and tetramers. nih.govosi.lv For instance, n-butyllithium, which is predominantly hexameric in hydrocarbon solvents, is deaggregated by oxolane to form a tetramer as the main species. nih.govwikipedia.org The interconversion between the tetramer and a dimer has a significant energy barrier. wikipedia.org
Phenyllithium (B1222949), another widely studied organolithium reagent, exists as a mixture of tetramer and dimer in diethyl ether. The addition of oxolane in near stoichiometric amounts can lead to the complete conversion to dimeric solvates. wisc.edu In a pure oxolane solution, phenyllithium is a mixture of dimer and monomer. wisc.edu The fundamental structural motif of these aggregates often involves a Li-C core, with lithium atoms forming a tetrahedron in tetramers and a planar quadrilateral in dimers. researchgate.net
Table 1: Aggregation States of Selected Organolithium Reagents in the Presence of Oxolane (THF)
| Organolithium Reagent | Predominant Aggregate in Hydrocarbon | Predominant Aggregate in Oxolane (THF) | Reference |
|---|---|---|---|
| n-Butyllithium | Hexamer/Octamer | Tetramer, Dimer | nih.govwikipedia.org |
| Phenyllithium | Tetramer (in ether) | Dimer, Monomer | wisc.edu |
| Lithium diisopropylamide (LDA) | Polymeric/Ladder | Dimer | wikipedia.org |
Beyond simple dimers and tetramers, more complex oligomeric structures can form, particularly with lithium amides. In non-coordinating solvents, lithium amides often adopt polymeric, ladder-type structures. wikipedia.org In ethereal solvents like oxolane, they generally exist as dimers. wikipedia.org These "ladder" structures consist of repeating Li-N rungs, forming extended chains. The presence of a coordinating solvent like oxolane can disrupt these larger structures, favoring the formation of discrete, smaller aggregates. While less common for simple alkyllithiums in oxolane, the principles of sequential association can lead to the transient formation of higher oligomers, especially at high concentrations.
The specific structure of the organolithium reagent plays a crucial role in determining its aggregation state in oxolane. Steric hindrance in the organic group can favor the formation of smaller aggregates. For example, the bulky tert-butyllithium exists as a tetramer even in hydrocarbon solvents, and its interaction with oxolane is different from that of the less hindered n-butyllithium. acs.org
Solvation Structures of Lithium Cations in Oxolane-Containing Electrolytes
In the context of electrolytes for lithium batteries, the interaction between the lithium cation (Li⁺) and the oxolane solvent molecules is paramount. The structure of the solvation shell around the lithium ion dictates key properties such as ionic conductivity and the nature of the solid-electrolyte interphase (SEI).
The primary solvation shell refers to the oxolane molecules directly coordinated to the lithium cation. The electron-rich oxygen atom of the oxolane molecule acts as a Lewis base, donating electron density to the electron-deficient lithium cation. nih.gov The number of oxolane molecules in this primary shell is known as the coordination number.
For lithium ions in ether-based electrolytes, coordination numbers typically range from 4 to 6. researchgate.net In pure oxolane, the lithium ion is often found to be tetra-coordinated, forming a [Li(oxolane)₄]⁺ complex with a tetrahedral geometry. nih.gov However, the coordination number is not a fixed value and can be influenced by several factors, including the concentration of the lithium salt and the presence of other coordinating species like anions. researchgate.net In some cases, particularly with larger ether molecules, coordination numbers of up to 6 have been observed. researchgate.net The solvation process is a dynamic equilibrium, with solvent molecules in the primary solvation shell constantly exchanging with those in the bulk solution. researchgate.netnih.gov
Table 2: Typical Lithium Ion Coordination in Oxolane-Containing Systems
| System | Predominant Li⁺ Solvation Structure | Typical Coordination Number | Reference |
|---|---|---|---|
| Dilute Li⁺ in Oxolane | [Li(oxolane)₄]⁺ | 4 | nih.gov |
| Concentrated Li⁺/Anion in Ethers | Mixed coordination with solvent and anions | 4-6 (total) | researchgate.netresearchgate.net |
In solutions of lithium salts, the solvated lithium cations and their counter-anions are not always fully dissociated. They can exist in various states of association, including:
Solvent-Separated Ion Pairs (SSIPs): The lithium cation and the anion are separated by at least one complete solvation shell of oxolane molecules. lbl.govrsc.org
Contact Ion Pairs (CIPs): The lithium cation and the anion are in direct contact, with both being part of the primary coordination sphere. lbl.govrsc.org
Aggregates: At higher concentrations, multiple ion pairs can come together to form larger aggregates. sciopen.com
The equilibrium between these species is governed by the dielectric constant of the solvent, the nature of the anion, and the salt concentration. lbl.gov Oxolane, with its moderate dielectric constant, promotes the dissociation of lithium salts to a greater extent than non-polar hydrocarbon solvents, but less so than highly polar solvents like water. In many oxolane-based electrolytes, a significant population of both SSIPs and CIPs exists in equilibrium. researchgate.netrsc.org This equilibrium is crucial for ionic transport, as the mobility of the lithium ion is highly dependent on its solvation and association state. sciopen.com The formation of CIPs and larger aggregates generally leads to a decrease in ionic conductivity.
Competitive Solvation in Mixed Oxolane-Based Solvent Systems
Studies comparing the solvating power of various organic solvents have provided insights into the preferential coordination of Li⁺. Density functional theory (DFT) calculations suggest a Li⁺ solvation priority order where cyclic carbonates like propylene carbonate (PC) and ethylene carbonate (EC) are preferred over oxolane. The order for some common solvents has been reported as: PC > EC > ethyl methyl carbonate (EMC) > diethyl carbonate (DEC) > tetrahydrofuran (B95107) (THF) > dimethyl carbonate (DMC) > 1,3-dioxolane (B20135) (DOL) > dimethoxyethane (DME) researchgate.net. In the gas phase, the binding energies of Li⁺ with a single solvent molecule also reflect this competition; for instance, the Li⁺-acetone bond is stronger than the Li⁺-THF bond, which is in turn stronger than the Li⁺-diethyl ether (DEE) bond acs.orgacs.org.
In mixed ether-based systems, such as those used in lithium battery electrolytes, the structure of the ether plays a significant role. Compared to 1,2-dimethoxyethane (B42094) (DME) and 1,3-dioxolane (DOL), oxolane has a higher dielectric constant and a weaker solvation ability than DME, which can be more favorable for the deposition of lithium ions researchgate.net. The addition of co-solvents can alter the properties of the electrolyte. For example, adding DOL to a THF-based electrolyte can inhibit the formation of a gel layer that might otherwise increase battery impedance researchgate.net.
The nature of the anion associated with the lithium salt also profoundly influences the solvation shell. In weakly solvating electrolytes, the interaction between the lithium cation and the anion becomes more significant sciopen.com. In solutions containing salts like lithium bis(fluorosulfonyl)imide (LiFSI), the FSI⁻ anion can participate directly in the Li⁺ coordination sphere, especially at high concentrations, leading to the formation of contact ion pairs (CIPs) and aggregates (AGGs) rather than purely solvent-separated ion pairs (SSIPs) chemrxiv.orgresearchgate.net. This anion participation is a key feature of competitive solvation, where the anion competes with solvent molecules like oxolane. For instance, in THF-based electrolytes with LiFSI, salt aggregation is more pronounced compared to other solvents, leading to AGG-dominant solvation structures osti.gov.
The table below summarizes the calculated binding energies for the stepwise solvation of Li⁺ by oxolane (THF) and diethyl ether (DEE) in the gas phase, illustrating the competitive nature of solvation.
| Complex | Calculated Li⁺–Solvent Bond Energy (kcal/mol) |
|---|---|
| Li⁺·(THF)₁ | 43.9 |
| Li⁺·(THF)₂ | 35.5 |
| Li⁺·(THF)₃ | 23.3 |
| Li⁺·(THF)₄ | 14.1 |
| Li⁺·(DEE)₁ | - |
| Li⁺·(DEE)₂ | - |
| Li⁺·(DEE)₃ | - |
Table 1. Stepwise binding energies for Li⁺ with oxolane (THF) molecules in the gas phase, as calculated by Hartree-Fock methods. Data for Diethyl Ether (DEE) is available for comparison in the source literature but not fully detailed here. acs.org
Crystal Structure Analysis of Crystalline Lithium-Oxolane Complexes
A variety of coordination modes and aggregation states have been observed. In the absence of strongly coordinating anions, the lithium ion is often fully solvated by oxolane molecules. A classic example is the cation in the complex [Li(THF)₄]⁺[Li(THF)₂U(CH₃)₆]⁻, where the lithium cation is tetrahedrally coordinated by four oxolane molecules researchgate.net. The Li-O bonds form a dative bond from the oxygen's nonbonding electrons to the lithium cation acs.org. The geometry of these solvated ions is predictable, with Li⁺·(S)₂ complexes being linear, Li⁺·(S)₃ trigonal, and Li⁺·(S)₄ tetrahedral acs.org.
In the presence of anions, oxolane molecules co-coordinate with the anion to the lithium center. The number of coordinating oxolane molecules depends on the steric bulk and coordination properties of the anion. For example, in the dimeric complex [Li(THF)₂mesityl]₂, each lithium atom is coordinated to two oxolane molecules and two bridging mesityl anions acs.org. Similarly, in a β-diketiminate complex, LLi·THF, the lithium cation is three-coordinated, bonded to the two nitrogen atoms of the diketiminate ligand and one oxygen atom from a THF molecule. In this specific structure, the average Li-N bond lengths are 1.903(3) and 1.910(3) Å rsc.org.
Lithium halides also form well-defined crystalline aggregates with oxolane. Molecular dynamics simulations and experimental data have identified various scaffolds, often based on (LiX)ₙ rings rsc.orgchemrxiv.org. For lithium chloride in THF, compact, pseudo-cubane [LiCl(THF)]₄ structures are a preferred arrangement rsc.orgchemrxiv.org. X-ray diffraction has determined the Li-Cl bond distances in a dimeric form, Li₂Cl₂(THF)₄, to be 2.308(3) and 2.342(3) Å rsc.org.
More complex cluster structures involving oxolane have also been characterized. In the compound {(THF.Li)₂(O₂S(N(t)Bu)₂).(THF)LiCl}₂, two {[THF.Li(μ-O)(μ-N(t)Bu)]₂S} molecules are linked by two (THF.LiCl) units, forming an 18-atom (Li₆S₂N₄O₄Cl₂) core nih.gov. Another intricate example is {THF.Li₂(O₂S(N(t)Bu)₂)}₈·2LiOH·2LiCl, which features a 64-atom cluster nih.gov. These structures highlight the role of oxolane in stabilizing large, polynuclear lithium aggregates.
The table below presents crystallographic data for a selection of lithium-oxolane complexes, showcasing the diversity in their solid-state structures.
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Li⁺ Coordination Number | Reference |
|---|---|---|---|---|---|
| LLi·THF (β-diketiminate complex) | - | - | Li-N: 1.903(3), 1.910(3) | 3 | rsc.org |
| {(THF.Li)₂(O₂S(N(t)Bu)₂).(THF)LiCl}₂ | Monoclinic | P2(1)/n | Li-Cl (linking): 2.348 (avg) | - | nih.gov |
| [LiCl(THF)]₄ (pseudo-cubane) | - | - | Li-Cl: 2.357(10) - 2.441(12) | - | rsc.org |
| Li₂Cl₂(THF)₄ (dimer) | - | - | Li-Cl: 2.308(3), 2.342(3) | - | rsc.org |
Table 2. Selected crystallographic data for crystalline lithium-oxolane complexes. Dashes indicate data not specified in the provided search results.
Spectroscopic and Computational Investigations of Lithium Oxolane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. In the context of lithium-oxolane systems, ⁶Li and ¹³C NMR are particularly valuable for elucidating solution structure, aggregation states, and dynamic processes.
The chemical shift in ⁶Li NMR is highly sensitive to the coordination environment of the lithium ion, making it an excellent probe for studying solvation and aggregation. In oxolane (tetrahydrofuran, THF) solutions, the structure of organolithium compounds can range from monomers to various aggregates like dimers and tetramers. rsc.orgnih.gov The specific aggregation state is often dependent on factors such as the nature of the organic substrate and the concentration of THF. nih.gov
For instance, studies on phenyllithium (B1222949) in THF have identified the presence of both monomeric and dimeric species. wisc.edu The monomeric form of THF-solvated phenyllithium was confirmed by the observation of ¹J(¹³C-⁶Li) coupling. wisc.edu Similarly, for some lithium enolates in THF, a combination of ⁶Li and ¹³C NMR has revealed mixtures of dimers, tetramers, and other oligomeric structures. nih.gov The method of continuous variation, coupled with ⁶Li NMR, has been employed to characterize the aggregation numbers of lithium phenolates in THF/toluene mixtures, identifying a range of species from monomers to pentamers depending on the phenolate (B1203915) structure. nih.gov
¹³C NMR provides complementary information by probing the carbon atoms of both the oxolane solvent and the organic anion. The chemical shifts of the carbon atoms, particularly those directly bonded to lithium (ipso-carbons), are significantly affected by the aggregation state. researchgate.net For example, the ipso-carbon signal for a dimeric aryllithium species in THF appears at a different chemical shift compared to the monomeric species. researchgate.net The observation of scalar coupling between ⁶Li and ¹³C (¹J(¹³C-⁶Li)) provides direct evidence of a covalent C-Li bond and can help distinguish between different aggregation states, as the coupling constants are typically different for monomers, dimers, and tetramers. nih.govresearchgate.net
Interactive Table: Representative NMR Data for Lithium Compounds in Oxolane
| Compound Class | Species Observed | ⁶Li Chemical Shift (ppm) | ¹J(¹³C-⁶Li) (Hz) | Reference |
|---|---|---|---|---|
| Phenyllithium | Monomer | Not specified | ~15 | researchgate.net |
| Phenyllithium | Dimer | Not specified | 7-8 | wisc.eduresearchgate.net |
| Aryllithium | Dimer | Not specified | 7 | researchgate.net |
| Lithium Enolates | Dimer (Trisolvated) | Varies | Not specified | nih.gov |
| Lithium Enolates | Tetramer | Varies | Not specified | nih.gov |
Variable temperature (VT) NMR studies are instrumental in understanding the dynamic equilibria between different lithium aggregates and the exchange of oxolane solvent molecules. researchgate.net As the temperature changes, the rates of these exchange processes can be manipulated to fall within the NMR timescale, leading to observable changes in the spectra, such as line broadening, coalescence of signals, and changes in chemical shifts. researchgate.netnih.gov
For example, VT ¹³C and ⁶Li NMR studies of certain aryllithium compounds in THF have allowed for the determination of the equilibrium between monomer and dimer species. researchgate.net By simulating the dynamic NMR (DNMR) spectra at different temperatures, researchers can extract both the population ratios of the aggregates and the rate constants for their equilibration. researchgate.net This analysis provides thermodynamic parameters (ΔH°, ΔS°) and the activation barrier (ΔG‡) for the monomer-dimer exchange process.
VT NMR has also been used to study the solvation of lithium ions. rsc.org In some cases, slow exchange of coordinated oxolane molecules on the lithium ion can be observed at low temperatures. rsc.org Furthermore, temperature-dependent changes in ¹⁵N chemical shifts in certain dilithiated tetraamine (B13775644) complexes in THF-d₈ have been linked to dynamic solvation and laddering structures. nih.gov These studies highlight the fluxional nature of lithium-oxolane complexes and the continuous exchange between different solvated and aggregated states. nih.gov
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the molecular vibrations within a system. It is particularly useful for characterizing the interactions between lithium ions, solvent molecules (oxolane), and any counter-anions present. nih.govacs.org
The coordination of oxolane molecules to a lithium ion perturbs the vibrational modes of the solvent. researchgate.net In FTIR and Raman spectra, this is often observed as a shift in the frequency of specific bands, such as the C-O-C stretching modes of the oxolane ring. researchgate.net The appearance of new bands or shifts in existing ones upon the addition of a lithium salt to oxolane provides direct evidence of solvation. acs.org
Similarly, the vibrational modes of the anion are also affected by its interaction with the lithium ion. nih.goviphy.ac.cn In solutions containing lithium salts, one can distinguish between "free" anions, contact ion pairs (CIPs), and larger aggregates (AGGs) based on the anion's vibrational spectrum. iphy.ac.cnkaust.edu.saiphy.ac.cn For example, in studies of electrolytes containing the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion, the S-N-S vibrational mode is sensitive to the ionic environment. Deconvolution of this Raman band can reveal the relative populations of solvent-separated ion pairs (SSIPs), CIPs, and AGGs. kaust.edu.sad-nb.info The formation of these different species is highly dependent on the salt concentration. iphy.ac.cniphy.ac.cn
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign spectral features and to model the structures of the solvated ions and ion pairs. acs.orgiphy.ac.cn
Interactive Table: Representative Vibrational Frequencies (cm⁻¹) for Anion Modes in Lithium-Oxolane Systems
| Anion | Species | Vibrational Mode | Typical Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| TFSI⁻ | Solvent Separated Ion Pair (SSIP) | S-N-S bend | 741 | kaust.edu.sa |
| TFSI⁻ | Contact Ion Pair (CIP) | S-N-S bend | 744 | kaust.edu.sad-nb.info |
| TFSI⁻ | Aggregate (AGG) | S-N-S bend | 747 | kaust.edu.sa |
| BF₄⁻ | Free Ion | ν₁ | 763 | acs.org |
| BF₄⁻ | Contact Ion Pair | ν₁ | 771 | acs.org |
Ultrafast infrared spectroscopy techniques, such as two-dimensional infrared (2D-IR) spectroscopy, operate on the femtosecond to picosecond timescale, making them ideal for probing the rapid structural fluctuations and dynamics of the solvation shell around a lithium ion. nsf.govlsu.eduaip.org These techniques can monitor processes like solvent exchange and the deformation of the solvation shell. researchgate.net
In 2D-IR spectra, the appearance and evolution of cross-peaks between different vibrational bands indicate that the corresponding oscillators are coupled, either through space (vibrational energy transfer) or through time (chemical exchange). nsf.govaip.org Studies on lithium ions in various solvents have used 2D-IR to investigate the vibrational coupling between solvent molecules within the first solvation shell. nsf.govaip.org The time-dependent changes in these cross-peaks provide information on the timescale of solvation shell rearrangement. nsf.gov While much of this work has focused on carbonate solvents, the principles are directly applicable to lithium-oxolane systems. nsf.govaip.orgibs.re.kr These experiments reveal that the solvation shell is not static but undergoes rapid dynamics, which are crucial for understanding ion transport properties in electrolytes. ibs.re.kraip.org
Photoelectron Spectroscopy (XPS, UPS) for Interfacial Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that provide information about the elemental composition and chemical bonding environments at interfaces. seriius.com They are particularly crucial for analyzing the Solid Electrolyte Interphase (SEI), a passivation layer that forms on electrode surfaces in lithium-based systems. utexas.eduutexas.eduresearchgate.net
When oxolane is used as a solvent in a lithium battery electrolyte, it can participate in decomposition reactions at the electrode surface, contributing to the formation of the SEI. utexas.eduutexas.edu XPS can identify the chemical species present in this layer by measuring the binding energies of core-level electrons. osti.gov For example, analysis of the C 1s, O 1s, and Li 1s spectra can reveal the presence of organic species (like RCH₂OLi from solvent reduction) and inorganic components (like Li₂O and LiF). d-nb.infoosti.gov
Depth profiling, often performed by sputtering the surface with an ion beam (e.g., Ar⁺) while acquiring XPS data, allows for the determination of the chemical composition as a function of depth through the SEI. utexas.eduosti.gov This can reveal the structure of the SEI, for instance, whether it has a layered structure with varying organic and inorganic content. d-nb.infoosti.gov
UPS, which uses lower energy UV photons, probes the valence electronic states of the material. seriius.com It can be used to determine properties like the work function and the valence band maximum, providing insights into the electronic structure of the SEI. seriius.comphi.com The combination of XPS and UPS offers a comprehensive picture of the chemical and electronic nature of the crucial interfaces formed in lithium-oxolane systems. phi.comrsc.org
Role of Oxolane in Organolithium Reaction Mechanisms
Influence of Oxolane Solvation on Organolithium Reactivity and Selectivity
The reactivity of organolithium reagents is intrinsically linked to their aggregation state. In non-polar solvents like hexane, these reagents tend to form aggregates (such as tetramers or hexamers), which reduces their reactivity by limiting the availability of the nucleophilic carbanion. numberanalytics.com Oxolane, as a polar aprotic solvent, effectively solvates the lithium cation through its oxygen atom's lone pair electrons. libretexts.orgnumberanalytics.com This solvation process breaks down the large aggregates into smaller, more reactive species, such as dimers and monomers. numberanalytics.comwikipedia.org For instance, while methyllithium's tetrameric structure is largely unaffected, oxolane deaggregates hexameric n-butyllithium primarily into tetramers and dimers. wikipedia.org The increased availability of the carbanionic center in these less aggregated forms leads to a significant enhancement in the reagent's nucleophilicity and basicity. numberanalytics.comnumberanalytics.com
The solvent's influence extends beyond just increasing reactivity; it also plays a crucial role in the selectivity of organolithium reactions. numberanalytics.comnumberanalytics.com The coordination of oxolane to the lithium ion can alter the stereochemical course of a reaction. numberanalytics.com By solvating the lithium cation, oxolane can influence the transition state geometry, thereby directing the stereochemical outcome of nucleophilic additions and other reactions. numberanalytics.com The choice of solvent can be a determining factor in achieving high levels of regio-, diastereo-, and enantioselectivity in complex syntheses. mt.com
Mechanistic Pathways Involving Oxolane in Lithiation Reactions
Oxolane is not always an innocent solvent in organolithium reactions. Its interaction with highly reactive organolithium reagents can lead to its own chemical transformation through distinct mechanistic pathways.
One of the most common decomposition pathways for oxolane in the presence of strong organolithium bases, such as n-butyllithium, is α-deprotonation. acs.org The organolithium reagent abstracts a proton from the carbon atom adjacent (alpha) to the oxygen atom of the oxolane ring. acs.org This generates a highly unstable α-lithiated intermediate. acs.org
This intermediate can then undergo a [3+2] cycloreversion, a symmetry-allowed process that results in the ring-opening of the oxolane molecule. acs.org This process yields lithium ethenolate ('LiOCH=CH2') and ethene. acs.org The formation of lithium enolate of acetaldehyde (B116499) from the reaction of n-butyllithium with oxolane has been well-documented. researchgate.netrsc.org
In some cases, particularly with the addition of additives like hexamethylphosphoramide (B148902) (HMPA), a different ring-opening pathway can occur. Instead of the typical cycloreversion, a reverse 5-endo-trig ring opening can take place, leading to the formation of lithium but-3-en-1-oxide. rsc.orgresearchgate.net
Chelation plays a vital role in controlling the regioselectivity and stereoselectivity of many organolithium reactions. openochem.org In chelation-controlled processes, a Lewis basic functional group on the substrate coordinates to the lithium cation, directing the organolithium reagent to a specific site. openochem.orgodu.edu
Role in Lithium Enolate Formation and Subsequent Transformations
Oxolane is a commonly used solvent for the formation of lithium enolates, which are crucial intermediates in a vast array of carbon-carbon bond-forming reactions. wikipedia.orglibretexts.org The formation of a lithium enolate involves the deprotonation of a carbonyl compound at the α-carbon by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). wikipedia.orglibretexts.org Oxolane is an ideal solvent for this purpose because it is a non-hydroxylic, polar aprotic solvent that can solubilize both the lithium amide base and the resulting lithium enolate. libretexts.org
The structure of lithium enolates in solution is complex and often consists of an equilibrium between different aggregates, such as dimers and tetramers. researchgate.netresearchgate.net Oxolane plays a key role in modulating this aggregation state. In neat oxolane, lithium enolates often exist predominantly as dimers. researchgate.net The degree of solvation by oxolane can influence the reactivity of the enolate, with monomeric species generally considered to be the most reactive. researchgate.net
The subsequent transformations of these lithium enolates, such as alkylation and aldol (B89426) reactions, are also heavily influenced by the presence of oxolane. The solvent can affect the reaction rate and stereoselectivity by influencing the enolate's aggregation state and the geometry of the transition state. For example, in some alkylation reactions, it has been shown that the reaction proceeds through the dimeric form of the enolate, even in the presence of additives like HMPA which also coordinate to the lithium center. oup.com
Modulation of Lithium Halide Additive Effects in Organometallic Chemistry by Oxolane
Lithium halides (LiX), such as lithium chloride (LiCl) and lithium bromide (LiBr), are often present in organolithium reactions, either as byproducts of their synthesis or as intentionally added additives. odu.educhemrxiv.org These salts can have a profound effect on the reactivity and selectivity of organolithium reagents, an effect that is modulated by the solvent, oxolane. wpmucdn.com
Lithium halides can form mixed aggregates with organolithium reagents and lithium enolates. wpmucdn.com These mixed aggregates can have different reactivity compared to the homoaggregates. For instance, the addition of LiCl to enolizations with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in oxolane can significantly enhance the selectivity for the E-enolate. wpmucdn.com This effect is attributed to the formation of LiTMP-LiCl mixed aggregates. wpmucdn.com
Oxolane in Lithium Battery Electrolyte Systems: Fundamental Chemical Aspects
Solvation Structure and Ion Transport in Oxolane-Based Electrolytes
Correlation Between Solvation Structure and Ionic Conductivity
The ionic conductivity of an electrolyte is determined by the number of mobile charge carriers and their mobility. The solvation structure of the lithium ion (Li⁺) plays a direct role in this by influencing the degree of ion pairing and the size of the solvated ion complex. In oxolane-based electrolytes, the Li⁺ cation is coordinated by oxolane molecules and, depending on the salt concentration, by the counter-anion. This leads to the formation of different species within the electrolyte, each with distinct transport properties.
The primary solvation shell of Li⁺ dictates the reaction kinetics. These structures can be broadly categorized as:
Solvent-Separated Ion Pairs (SSIPs): The cation and anion are separated by at least one layer of solvent molecules.
Contact Ion Pairs (CIPs): The cation and anion are in direct contact, coordinated within the same solvation sheath.
Aggregates (AGGs): Larger clusters of multiple cations and anions are formed, particularly at higher concentrations.
The equilibrium between these species is a key determinant of ionic conductivity. Electrolytes dominated by SSIPs generally exhibit higher conductivity as the lithium ions are more readily mobile. Conversely, the formation of neutral CIPs and larger, more cumbersome AGGs reduces the number of effective charge carriers and increases the viscous drag, thereby lowering ionic conductivity. For instance, studies on various electrolyte systems have shown that strong ion pairing leads to lower Li-ion activity and reduced conductivity.
The choice of anion also significantly influences the solvation structure and subsequent conductivity. Anions with delocalized charge, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻), interact more weakly with Li⁺ compared to anions like hexafluorophosphate (PF₆⁻). This weaker interaction can lead to a higher proportion of dissociated ions or SSIPs, although this effect is complex and depends on the solvent medium. In some systems, stronger Li⁺-anion interactions can paradoxically lead to higher conductivity by altering the transport mechanism.
| Electrolyte System | Dominant Solvation Structure | Effect on Ionic Conductivity | Reference Finding |
|---|---|---|---|
| Low Concentration Ether-Based | Solvent-Separated Ion Pairs (SSIPs) | Higher Conductivity | Dominated by mobile, fully solvated Li⁺ ions. |
| High Concentration Ether-Based | Contact Ion Pairs (CIPs) & Aggregates (AGGs) | Lower Conductivity | Formation of neutral or large, slow-moving clusters reduces mobile charge carriers. |
| LiTFSI in Dioxolane/Dimethoxyethane | Variable (SSIP, CIP) | Dependent on concentration | The balance between different solvated species dictates overall ion mobility. |
Desolvation Kinetics and Interfacial Charge Transfer Processes
For a lithium ion to be incorporated into an electrode during charging or discharging, it must shed its coordinating solvent shell. This desolvation process is a critical step in the interfacial charge transfer reaction and can often be the rate-limiting factor for battery performance, especially under fast-charging or low-temperature conditions. The energy barrier associated with removing oxolane and anion molecules from the Li⁺ solvation sheath directly impacts the charge transfer kinetics.
The kinetics of this process are strongly dependent on the binding energy between the Li⁺ ion and the solvent molecules. Solvents with a high donor number, indicating strong Lewis basicity, bind tightly to Li⁺, resulting in a higher energy barrier for desolvation and consequently, slower interfacial kinetics. Oxolane and other simple ethers are generally considered to have weaker binding energies compared to carbonate solvents, which can facilitate faster desolvation.
Recent research has highlighted that the entire solvation sheath, including any coordinated anions, must be considered. The presence of anions in the primary solvation shell (as in CIPs and AGGs) alters the desolvation pathway. While this can sometimes create a more facile path for Li⁺ transfer, the reorganization of the entire complex at the interface presents a significant kinetic hurdle. The activation energy for interfacial Li⁺ transfer has been shown to directly reflect the energy required for the desolvation of Li⁺ from the solvent molecules. Therefore, engineering the electrolyte by tuning the solvent and salt can modify the Li⁺ solvation shell to lower the desolvation energy barrier, thereby enhancing charge transfer efficiency.
| Factor | Influence on Desolvation Kinetics | Impact on Charge Transfer | Reference Finding |
|---|---|---|---|
| Strong Li⁺-Solvent Binding Energy | Increases the energy barrier for desolvation. | Slower kinetics, higher interfacial resistance. | The activation energy for charge transfer is strongly correlated with the energy of desolvation. |
| Weak Li⁺-Solvent Binding Energy (e.g., Ethers) | Lowers the energy barrier for desolvation. | Faster kinetics, lower interfacial resistance. | Weak solvation effects are crucial for stabilizing the reversibility of the lithium metal anode at low temperatures. |
| Anion in Solvation Shell (CIP/AGG) | Alters the desolvation pathway and energy. | Complex effect; can be beneficial but requires structural reorganization. | The reorganization of the solvation shell enhances cation transfer by lowering interfacial energy barriers. |
Characteristics of Highly Concentrated Electrolytes Utilizing Oxolane and its Analogues
Conventional lithium battery electrolytes typically consist of a lithium salt at a concentration of around 1.0 M. In recent years, highly concentrated electrolytes (HCEs), with salt-to-solvent molar ratios approaching 1:2 or even higher, have garnered significant attention. In such systems based on oxolane or other ethers, nearly all solvent molecules are bound within the Li⁺ solvation shells, leading to a unique liquid structure dominated by a network of CIPs and AGGs.
A primary characteristic of HCEs is the near absence of "free" solvent molecules. This has several important consequences:
Enhanced Stability: The lack of free solvent molecules improves the oxidative stability of the electrolyte at the cathode interface, allowing for the use of higher voltage cathode materials.
Modified Interphase: The decomposition pathways at the anode are altered, often leading to the formation of a more stable, inorganic-rich Solid Electrolyte Interphase (SEI).
Anion-Driven Transport: The transport mechanism can shift from a vehicle-type mechanism (where Li⁺ moves with its bulky solvation shell) to a hopping/exchange mechanism, where Li⁺ ions move between adjacent solvent molecules or anions. This can contribute to ionic conductivity despite the remarkably high viscosity of HCEs.
Interfacial Chemistry at Electrode/Electrolyte Interfaces
The interface between the electrode and the electrolyte is where all charge transfer and electrochemical reactions occur. The chemical stability of oxolane and the electrolyte anions at this interface, particularly at the highly reactive lithium metal anode, is paramount for the safety and cycle life of the battery.
Formation of the Solid Electrolyte Interphase (SEI) in Oxolane Environments
Upon the first charge of a lithium battery, the electrolyte reductively decomposes on the low-potential anode surface to form a passivating film known as the Solid Electrolyte Interphase (SEI). An ideal SEI is electronically insulating but ionically conductive, allowing Li⁺ transport while preventing further electrolyte decomposition.
In electrolytes containing oxolane and its cyclic ether analogue, 1,3-dioxolane (B20135) (DOL), the SEI formation process is distinct from that in carbonate-based electrolytes. Ethers like DOL are known to undergo ring-opening polymerization upon reduction at the anode surface. This process can form a flexible, polymeric SEI layer that is potentially more adept at accommodating the volume changes of the anode during lithium plating and stripping.
The composition of the SEI is a mixture of organic and inorganic products derived from the reduction of both the solvent and the salt anion. For example, when lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is used, the SEI will contain species from TFSI⁻ reduction, while the use of lithium hexafluorophosphate (LiPF₆) leads to the formation of stable inorganic components like lithium fluoride (LiF). LiF is considered a highly desirable SEI component due to its wide bandgap and good Li⁺ conductivity, contributing to a uniform and stable SEI. The introduction of additives can further tailor the SEI's composition; for instance, fluoroethylene carbonate (FEC) is often added to promote the formation of a LiF-rich SEI. The specific potential at which the SEI is formed also influences its passivating quality, with SEIs formed at lower potentials often being more effective.
Chemical Reactions of Oxolane and Anions with Lithium Electrode Surfaces
The surface of a lithium metal anode is exceedingly reactive and can be corroded by direct chemical reaction with electrolyte components, even without an applied potential. Unlike the initial electrochemical formation of the SEI, this chemical corrosion can be a continuous process that consumes both active lithium and the electrolyte.
Oxolane, like other ethers, can react with the lithium metal surface. However, this reaction is often less aggressive compared to that of other solvents or impurities. A more significant challenge in some battery chemistries, such as lithium-sulfur, is the reaction of dissolved intermediates (lithium polysulfides, Li₂Sₓ) with the lithium anode. These species can intensely and continuously corrode the lithium metal, leading to the formation of a thick, resistive surface layer and the loss of active material.
The anions of the lithium salt also participate in reactions at the electrode surface. The reduction of anions like TFSI⁻ or PF₆⁻ contributes inorganic species to the SEI layer, as mentioned previously. These reactions are a crucial part of forming a stable passivation layer. However, if the SEI is not robust, these reactions can continue throughout the battery's life, leading to a gradual thickening of the interphase, increased impedance, and eventual cell failure. The stability of the SEI formed from oxolane-based electrolytes is therefore critical to minimizing these parasitic reactions and ensuring long-term battery performance.
Co-solvent Effects in Mixed Oxolane Electrolyte Systems
The performance of lithium battery electrolytes based on oxolane (tetrahydrofuran, THF) and its derivatives, such as 1,3-dioxolane (DOL), is significantly influenced by the presence of co-solvents. The practice of mixing solvents allows for the fine-tuning of electrolyte properties to meet the demanding requirements of different battery chemistries. These properties include ionic conductivity, viscosity, lithium-ion solvation, and the stability of the solid electrolyte interphase (SEI) on the anode.
Synergistic Interactions in Binary and Ternary Oxolane Mixtures
Binary and ternary mixtures of oxolane-based solvents are often employed to achieve a synergistic balance of properties that cannot be obtained from a single solvent system. A common binary system, particularly in lithium-sulfur batteries, is a mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (B42094) (DME). In this combination, DME possesses excellent solvation capabilities for lithium polysulfides, which is crucial for the cell's reaction mechanism. However, DME alone can lead to high polysulfide solubility, exacerbating the "shuttle effect" where dissolved polysulfides migrate to the lithium anode, causing capacity loss. DOL, on the other hand, helps to mitigate this dissolution and contributes to the formation of a more stable SEI layer on the lithium metal anode.
Recent research has explored replacing the highly solvating DME with less polar co-solvents to further suppress polysulfide dissolution. For instance, binary mixtures of DOL with various hydrocarbon co-solvents have been investigated. These systems aim to leverage the favorable SEI-forming properties of DOL while limiting the dissolution of reaction intermediates. The synergistic effect lies in achieving a balance between sufficient ionic conductivity and controlled solubility of polysulfides.
Ternary electrolyte systems offer even greater flexibility in tuning electrolyte properties. For example, electrolytes based on ternary mixtures of ethylene carbonate (EC), diethyl carbonate (DEC), and dimethyl carbonate (DMC) have demonstrated improved low-temperature performance compared to their binary counterparts. This is attributed to the synergistic effects of EC's high dielectric constant and good coordinating ability, DEC's low melting point, and DMC's low viscosity, which together can form more disordered coordination complexes and enhance ionic conductivity at reduced temperatures researchgate.net. While this example uses carbonates, the principle of synergistic effects in ternary mixtures is applicable to oxolane-based systems as well, where a third solvent could be introduced to further optimize properties like viscosity, flash point, or SEI quality.
| Electrolyte System (Salt: 1M LiTFSI) | Ionic Conductivity (σ) at 30°C | Viscosity (cP) at 30°C | Key Synergistic Effect |
|---|---|---|---|
| DOL/DME (50/50 vol%) | Not specified, but generally high | ~2.50 | DME provides high polysulfide solubility and ionic conductivity, while DOL aids in SEI formation. |
| DOL/n-hexane (DnH40LiTFSI) | 6.5 x 10-3 S/cm | ~5.10 | DOL provides SEI formation while n-hexane reduces polysulfide dissolution, leading to improved cycling stability. escholarship.orgescholarship.orgosti.govresearchgate.net |
| DOL/cyclohexane (DcH40LiTFSI) | Not specified | ~4.95 | Similar to n-hexane, cyclohexane acts as a non-solvating component to limit polysulfide migration. escholarship.org |
| DOL/2,4-dimethyl-1,3-dioxane (DDMB40LiTFSI) | Not specified | ~2.76 | Aims to balance conductivity and polysulfide solubility with a cyclic ether co-solvent. escholarship.org |
Impact on Lithium Ion Solvation Preference and Transport
The choice of co-solvent in an oxolane-based electrolyte has a profound impact on the lithium-ion (Li+) solvation shell, which in turn dictates transport properties such as ionic conductivity and the Li+ transference number. The composition of the Li+ primary solvation sheath is critical because it is this complex that moves through the electrolyte and influences the electrochemical reactions at the electrode surfaces.
In mixed ether electrolytes like DOL/DME, the linear ether (DME) and the cyclic ether (DOL) compete to solvate the Li+ ions. The composition of the solvation sheath can be modified by introducing co-solvents with different electron-donating abilities or steric hindrances. For example, adding a hydrofluoroether (HFE) as a co-solvent can alter the solvation environment. HFEs are generally poor solvents for lithium salts and can act as "inert" diluents, but they can also participate in the solvation shell. Studies have shown that the addition of 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) to a lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in acetonitrile solvate leads to TTE coordinating with the Li+ ion, displacing some of the original solvent molecules acs.org. This alters the solvation structure and can lead to a higher concentration of "free" solvent, which can affect polysulfide solubility and reaction kinetics acs.org.
| Co-solvent Type | Effect on Li+ Solvation Shell | Impact on Ion Transport | Example |
|---|---|---|---|
| Linear Ethers (e.g., DME) | Strongly solvates Li+ due to flexible chain and multiple coordination sites. | Generally leads to high ionic conductivity but can result in a lower Li+ transference number. | DOL/DME mixtures. |
| Hydrocarbons (e.g., n-hexane) | Does not participate in the primary solvation shell; acts as a diluent. | Increases viscosity and may slightly decrease ionic conductivity, but can enhance stability. escholarship.orgosti.govresearchgate.net | DOL/n-hexane mixtures for Li-S batteries. escholarship.orgescholarship.orgosti.govresearchgate.net |
| Hydrofluoroethers (HFEs) | Can coordinate to Li+, altering the ratio of other solvents in the solvation sheath. acs.org | Can reduce viscosity and enhance diffusion while potentially increasing the concentration of free, polysulfide-solvating molecules. acs.org | TTE added to (MeCN)2–LiTFSI solvates. acs.org |
| Fluorinated Orthoformates | Reduces the solvent's overall solvation ability, promoting anion participation in the solvation sheath. | Decreases ionic conductivity but can lead to the formation of a stable, anion-derived SEI. | tris(2,2,2-trifluoroethyl)orthoformate (TFEO) as a co-solvent with DME. mdpi.com |
Oxolane in Specific Lithium Battery Chemistries
Due to their unique properties, oxolane and its derivatives, particularly 1,3-dioxolane (DOL), are critical components in the electrolytes for specific high-energy lithium battery systems, namely lithium-sulfur and lithium metal batteries.
Lithium-Sulfur Battery Electrolytes
The electrolyte in a lithium-sulfur (Li-S) battery plays a multifaceted role, going beyond a simple ion-conducting medium to actively participating in the electrochemical reactions. The standard and most widely studied electrolyte for Li-S batteries consists of a solution of a lithium salt, typically 1M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), in a binary solvent mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME), often in a 1:1 volume ratio.
This DOL/DME system provides a synergistic combination of properties essential for Li-S cell operation. DME is effective at dissolving the long-chain lithium polysulfide (LiPS) intermediates (Li2Sx, 4 ≤ x ≤ 8) formed during the discharge process, which is necessary for the solution-mediated redox chemistry to proceed. However, this high solubility contributes to the detrimental polysulfide shuttle, where dissolved LiPS migrate to and react with the lithium metal anode. This is where DOL plays a crucial role. DOL is known to facilitate the formation of a stable solid electrolyte interphase (SEI) on the lithium anode, which helps to suppress the shuttle mechanism.
To further enhance performance, research has focused on modifying the standard DOL/DME electrolyte. One approach is to replace DME with non-polar, non-solvating co-solvents like hydrocarbons (e.g., n-hexane, cyclohexane) to physically suppress LiPS dissolution escholarship.orgosti.govresearchgate.net. While this can improve cycling stability by mitigating the shuttle effect, it often comes at the cost of lower ionic conductivity. For example, an electrolyte composed of DOL and n-hexane with LiTFSI salt (DnH40LiTFSI) demonstrated an initial specific discharge capacity of approximately 1264 mAh/g and maintained a capacity of 811 mAh/g with 98.09% coulombic efficiency after 120 cycles, showcasing improved stability over conventional systems escholarship.orgescholarship.orgosti.govresearchgate.net.
| Electrolyte System (1M LiTFSI) | Initial Discharge Capacity (mAh/g) | Capacity Retention | Coulombic Efficiency | Key Feature |
|---|---|---|---|---|
| DOL/DME (Conventional) | High initial capacity | Subject to fading due to polysulfide shuttle. | Can be low without additives. | High LiPS solubility and ionic conductivity. |
| DOL/n-hexane (DnH40LiTFSI) | ~1264 (at 0.1 C) escholarship.orgescholarship.orgosti.govresearchgate.net | 811 mAh/g after 120 cycles escholarship.orgescholarship.orgosti.govresearchgate.net | 98.09% after 120 cycles escholarship.orgescholarship.orgosti.govresearchgate.net | Reduced LiPS dissolution, improved cycling stability. escholarship.orgescholarship.orgosti.govresearchgate.net |
| DOL/Toluene/THF with LiClO4 | Lower capacity | Sulfur utilization of only 50%. tau.ac.ilscispace.com | Not specified | Higher conductivity than THF:Toluene but forms Li2S2 as the discharge product. tau.ac.ilscispace.com |
Electrolytes for Lithium Metal Anodes
The use of lithium metal as an anode is highly desirable due to its extremely high theoretical specific capacity (3860 mAh/g) and low electrochemical potential. However, its practical application is hindered by safety concerns related to the formation of lithium dendrites and low coulombic efficiency stemming from continuous side reactions with the electrolyte. The composition of the electrolyte, particularly the solvent, is paramount in controlling the deposition of lithium and the formation of a stable SEI.
Ether-based electrolytes, especially those containing DOL, are generally more compatible with lithium metal anodes than carbonate-based electrolytes. DOL is known to polymerize on the lithium surface, forming a protective and flexible SEI that can better accommodate the volume changes during lithium stripping and plating.
A novel approach to stabilizing the lithium metal anode is the creation of an artificial SEI. One such method involves coating the lithium metal with synthetically prepared poly-dioxolane (PDOL). This 'elastic' SEI layer helps to stabilize the Li/electrolyte interface and promotes uniform lithium deposition, thereby suppressing dendrite growth sciengine.com. In an ether-based electrolyte (1.0 M LiTFSI in DOL/DME with 5 wt% LiNO3), a PDOL-coated lithium metal anode enabled stable cycling for 330 cycles with a high coulombic efficiency of 98.4% sciengine.com. This represents a significant improvement over bare lithium metal in the same electrolyte.
Furthermore, in-situ polymerization of DOL to form a gel polymer electrolyte (P-DOL) has been shown to be effective. An electrolyte composed of lithium difluoro(oxalate)borate (LiDFOB) and lithium bis(fluorosulfonyl)imide (LiFSI) in DOL can be polymerized in-situ. This P-DOL gel electrolyte exhibits good ionic conductivity even at low temperatures and a wide electrochemical stability window mdpi.com. For instance, a Li||LiNi0.8Co0.1Mn0.1O2 (NCM811) cell with a P-DOL electrolyte demonstrated stable operation for 120 cycles at -20°C with a capacity retention of 88.4% mdpi.com.
| Electrolyte/Anode System | Test Conditions | Coulombic Efficiency (CE) | Cycling Stability | Key Innovation |
|---|---|---|---|---|
| Bare Li in 1M LiTFSI in DOL/DME + 5% LiNO3 | 1 mA/cm2, 1 mAh/cm2 | Lower and less stable CE. | Shorter cycle life due to dendrite growth. | Baseline ether electrolyte. |
| PDOL-coated Li in 1M LiTFSI in DOL/DME + 5% LiNO3 | 1 mA/cm2, 1 mAh/cm2 | 98.4% sciengine.com | Stable for 330 cycles. sciengine.com | Artificial 'elastic' SEI from poly-dioxolane coating. sciengine.com |
| PDOL-coated Li in 1M LiPF6 in EC/DEC/FEC | Not specified | 94.3% sciengine.com | Stable for 90 cycles. sciengine.com | Demonstrates versatility of PDOL in carbonate systems. sciengine.com |
| Li | P-DOL Gel | LFP | 1 C rate | ~99.5% (average) | 83.6% capacity retention after 500 cycles. mdpi.com | In-situ polymerized DOL gel electrolyte. mdpi.com |
| Li | P-DOL Gel | NCM811 | 0.2 C rate at -20°C | Not specified | 88.4% capacity retention after 120 cycles. mdpi.com | Excellent low-temperature performance of P-DOL gel. mdpi.com |
Advanced Synthetic Methodologies Employing Oxolane
Organometallic Complex Synthesis Beyond Organolithiums
While the use of oxolane in the synthesis of organolithium reagents is well-established, its application extends to the synthesis of a broader range of organometallic complexes. libretexts.orgnumberanalytics.com Oxolane's ability to act as a ligand and stabilize reactive metal centers is crucial in this context. sigmaaldrich.comrelicchemicals.insigmaaldrich.com
A notable example is the synthesis of Grignard reagents (organomagnesium halides). libretexts.orgvbspu.ac.in Oxolane is an essential solvent for the formation of these reagents, where lone pair electrons from two oxolane molecules form a complex with the magnesium atom. libretexts.org This complexation stabilizes the organometallic species and enhances its reactivity. libretexts.org Since the early 1950s, oxolane has been a common solvent for preparing Grignard reagents from an organic halide and metallic magnesium. vbspu.ac.in
Furthermore, oxolane is employed in the synthesis of other organometallic compounds, including those of transition metals. For instance, pentacarbonyl(tetrahydrofuran)tungsten, W(CO)₅(THF), is a key precursor in organotungsten chemistry. wikipedia.org It is prepared by the reaction of tungsten hexacarbonyl with oxolane under UV irradiation. wikipedia.org The oxolane ligand in this complex is labile and can be easily substituted by other ligands, providing a gateway to a wide variety of tungsten complexes. wikipedia.org
The reactivity of oxolane itself can sometimes be a factor in these syntheses. In the presence of highly reactive metal complexes, such as those of group 4 metals (titanium, zirconium, and hafnium), oxolane can undergo ring-opening reactions. acs.org This reactivity can be either a desired transformation or a competing side reaction that needs to be managed. For example, the synthesis of certain hafnium alkyne complexes is hindered by the ring-opening of oxolane, a problem not observed with the analogous titanium and zirconium complexes. acs.org Conversely, this reactivity has been harnessed to create novel organometallic structures incorporating the butoxy chain derived from oxolane. acs.org
The following table summarizes key examples of organometallic complexes synthesized using oxolane, highlighting the role of the solvent.
| Organometallic Complex | Metal Center | Role of Oxolane (THF) |
| Grignard Reagents (R-MgX) | Magnesium | Solvent, Stabilizing Ligand |
| Pentacarbonyl(tetrahydrofuran)tungsten (W(CO)₅(THF)) | Tungsten | Reactant, Labile Ligand |
| Group 4 Metallocene Complexes | Ti, Zr, Hf | Solvent, Potential Reactant (Ring-Opening) |
| Lithium Aluminates | Aluminum, Lithium | Solvent, Reactant (Ring-Opening) |
Role as a Reaction Medium in Polymerization Processes
Oxolane plays a significant role as both a solvent and a monomer in various polymerization reactions. silvarigroup.comchemicals.co.uk Its ability to dissolve a wide range of polymers makes it an excellent medium for conducting these reactions and for subsequent polymer processing. sigmaaldrich.comrelicchemicals.insilvarigroup.com
One of the most prominent uses of oxolane in polymerization is in cationic ring-opening polymerization (ROP). wikipedia.orgresearchgate.net In the presence of a strong acid catalyst, oxolane can act as a monomer, opening its ring structure to form polytetrahydrofuran (PTHF), also known as poly(tetramethylene ether) glycol (PTMEG). chemicals.co.ukresearchgate.net PTMG is a crucial precursor for the production of elastomeric polyurethane fibers like Spandex. chemicals.co.uk Various catalysts have been investigated for the ROP of oxolane, including ferric chloride (FeCl₃) and 12-tungstophosphoric acid. nih.govsogang.ac.kr The polymerization can be initiated by species like acetyl cations, followed by the nucleophilic addition of oxolane to the growing polymer chain. sogang.ac.kr
Oxolane is also a critical solvent for anionic polymerization, a process that allows for the synthesis of polymers with well-controlled molecular weights and specific properties. silvarigroup.com Additionally, it is used as a solvent in the production of polyvinyl chloride (PVC) and in the formulation of PVC adhesives. relicchemicals.inchemicals.co.uk
The following table details the role of oxolane in different polymerization processes.
| Polymerization Type | Role of Oxolane (THF) | Resulting Polymer(s) |
| Cationic Ring-Opening Polymerization (ROP) | Monomer, Solvent | Polytetrahydrofuran (PTHF) / Poly(tetramethylene ether) glycol (PTMEG) |
| Anionic Polymerization | Solvent | Various specialized polymers |
| Polyvinyl Chloride (PVC) Production | Solvent, Processing Aid | Polyvinyl Chloride (PVC) |
Application in Nanomaterial Synthesis
Oxolane is increasingly being utilized as a solvent and a reagent in the synthesis of various nanomaterials, including metal nanoparticles and nanoparticle-polymer composites. eschemy.com Its ability to dissolve precursors and stabilize growing nanoparticles makes it a valuable medium for controlling the size, shape, and properties of the final nanostructures.
In the synthesis of metal nanoparticles, oxolane can act as a solvent and, in some cases, a stabilizing agent. For instance, a method has been developed to synthesize monodisperse tungsten nanoparticles that are stabilized solely by oxolane. google.com This approach avoids the need for additional surfactants, which is advantageous for applications where the nanoparticles are to be dispersed in a polymer matrix. google.com Similarly, oxolane has been used as a solvent for the synthesis of gold nanoparticles (AuNPs) via pulsed laser ablation. optica.orgresearchgate.net In this method, the properties of the solvent can influence the size of the resulting nanoparticles. optica.orgresearchgate.net Oxolane has also been employed in the chemical reduction synthesis of silver nanoparticles. optica.org
The controlled synthesis of functional gold nanoparticles has been achieved using a system involving tetrahydrofuran (B95107) hydroperoxide (THF-HPO) and 3-aminopropyltrimethoxysilane (B80574) (3-APTMS) in an oxolane medium. rsc.org This process allows for tunable control over the size and geometry of the AuNPs. rsc.org
Furthermore, the direct synthesis of metal nanoparticles in oxolane simplifies the fabrication of nanoparticle-polymer nanocomposites. optica.org Since oxolane is a good solvent for many polymers, the synthesized nanoparticles can be readily incorporated into a polymer matrix. optica.org
The table below summarizes the use of oxolane in the synthesis of different nanomaterials.
| Nanomaterial | Synthesis Method | Role of Oxolane (THF) |
| Tungsten Nanoparticles | Chemical Synthesis | Solvent, Stabilizing Agent |
| Gold Nanoparticles (AuNPs) | Pulsed Laser Ablation | Solvent |
| Gold Nanoparticles (AuNPs) | Chemical Reduction with THF-HPO/3-APTMS | Solvent, Reaction Medium |
| Silver Nanoparticles | Chemical Reduction | Solvent |
Emerging Research Directions and Future Perspectives
Rational Design Principles for Tailored Lithium-Oxolane Solvation
The deliberate engineering of the lithium ion's solvation shell is a primary strategy for optimizing electrolyte properties. By moving beyond simple solvent screening, researchers are now employing rational design principles to create tailored solvation environments that enhance specific performance metrics. The core idea is to control the coordination of solvent molecules and anions around the Li⁺ ion to influence properties such as desolvation energy, ionic conductivity, and the composition of the solid-electrolyte interphase (SEI).
A key principle is the concept of "weakly solvating" electrolytes. By introducing solvents that bind less strongly to the lithium ion than traditional carbonate or ether solvents, the energy barrier for Li⁺ desolvation at the electrode surface can be significantly lowered. This is particularly crucial for improving charge-transfer kinetics, which is essential for high-rate capability and low-temperature operation. researchgate.net Strategies to achieve this include the targeted fluorination of the oxolane or other ether backbones. osti.gov The position and number of fluorine atoms can be tuned to modulate the local polarity and the electron-donating ability of the oxygen atoms, thereby weakening the Li⁺-solvent interaction without sacrificing salt dissociation. osti.gov
Another design principle involves manipulating the anion's role in the primary solvation shell. In conventional low-concentration electrolytes, the Li⁺ ion is primarily coordinated by solvent molecules. However, in high-concentration or "solvent-in-salt" electrolytes, anions become a significant component of the Li⁺ coordination sphere, forming contact ion pairs (CIPs) and aggregates (AGGs). rsc.orgrsc.org This anion-rich solvation structure can fundamentally alter the electrolyte's properties, often leading to improved stability against oxidation and a more favorable SEI composition. The rational selection of anions with specific properties (e.g., size, charge delocalization) and the tuning of the salt-to-solvent ratio are therefore critical design levers.
Table 1: Rational Design Strategies for Li⁺-Oxolane Solvation
| Design Principle | Strategy | Desired Effect on Solvation | Resulting Performance Benefit |
| Weak Solvation | Partial fluorination of ether solvent backbone | Reduces Li⁺-solvent binding energy | Lower desolvation energy, improved charge-transfer kinetics |
| Introduction of weakly coordinating co-solvents | Modifies the primary solvation shell composition | Enhanced low-temperature performance and rate capability researchgate.net | |
| Anion-in-Shell | Increasing salt concentration | Promotes anion entry into the Li⁺ coordination sphere | Formation of stable, inorganic-rich SEI; increased oxidative stability |
| Selection of specific anions (e.g., FSI⁻) | Controls the formation of CIPs and AGGs rsc.org | Suppresses solvent co-intercalation and dendritic growth |
Development of Advanced In Situ and Operando Characterization Techniques for Lithium-Oxolane Systems
Understanding the dynamic evolution of the lithium-oxolane system during battery operation is paramount for diagnosing failure mechanisms and validating design strategies. Traditional ex situ characterization methods, which require cell disassembly, can introduce artifacts and fail to capture transient intermediate species. rsc.org Consequently, the development and application of in situ (in a non-operating state but within the cell) and operando (while the cell is actively operating) techniques are expanding rapidly. sciengine.comnih.gov
Spectroscopic methods are particularly powerful for probing the molecular environment of the electrolyte in real-time. In situ Fourier-transform infrared (FTIR) spectroscopy, for instance, can monitor changes in the vibrational modes of oxolane molecules upon coordination with Li⁺ ions. biu.ac.il This allows for the direct observation of the solvation shell structure and its response to changes in voltage or temperature. biu.ac.il Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁷Li NMR, provides detailed information about the local chemical environment of lithium ions, enabling the differentiation between solvated ions, ion pairs, and lithium species within the SEI or deposited metal. sciengine.com
Beyond spectroscopy, other techniques provide complementary information. In situ X-ray photoelectron spectroscopy (XPS) can be used to study the chemical composition of the SEI as it forms and evolves on the electrode surface, helping to identify the decomposition products of both the oxolane solvent and the lithium salt. researchgate.net Neutron-based techniques, such as neutron diffraction, are highly sensitive to light elements like lithium, making them ideal for tracking Li⁺ distribution and structural changes within the electrodes during cycling. sciengine.com These advanced characterization tools provide a real-time window into the complex electrochemical processes, offering invaluable data to refine electrolyte design. strath.ac.ukrsc.org
Table 2: Advanced Characterization Techniques for Li-Oxolane Systems
| Technique | Mode | Information Provided | Relevance to Li-Oxolane Systems |
| FTIR Spectroscopy | In situ/Operando | Changes in molecular vibrations, solvent-ion coordination | Directly probes the Li⁺-oxolane solvation shell structure. biu.ac.il |
| NMR Spectroscopy | In situ/Operando | Local chemical environment of Li, ion mobility | Distinguishes between free ions, ion pairs, and Li in the SEI. sciengine.com |
| X-ray Photoelectron Spectroscopy (XPS) | In situ | Surface elemental composition and chemical states | Characterizes the formation and evolution of the SEI from oxolane decomposition. researchgate.net |
| Neutron Diffraction (ND) | In situ/Operando | Crystal structure evolution, Li-ion site occupancy | Tracks lithium insertion/extraction and distribution in electrodes. sciengine.com |
Integration of Theoretical and Computational Chemistry for Predictive Modeling
The complexity of electrolyte systems, with their myriad competing interactions, makes purely experimental approaches time-consuming and expensive. The integration of theoretical and computational chemistry provides a powerful predictive framework to understand solvation phenomena at the molecular level and to guide the design of new electrolytes. nih.gov
Quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to investigate the fundamental properties of Li⁺-oxolane solvates. rsc.orgelsevierpure.com DFT calculations can determine the optimized geometries, binding energies, and vibrational frequencies of small clusters consisting of a lithium ion, a few oxolane molecules, and anions. researchgate.netresearchgate.net This provides insight into the relative stability of different solvation structures and helps to interpret experimental spectroscopic data. elsevierpure.com By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT can also predict the electrochemical stability window of different solvent-anion combinations. researchgate.net
To study the dynamic behavior of the bulk electrolyte, classical Molecular Dynamics (MD) simulations are employed. lbl.gov Using force fields that approximate the interactions between atoms, MD can simulate the trajectories of thousands of molecules over time, providing a statistical picture of the electrolyte's structure and transport properties. rsc.orglbl.gov From these simulations, one can extract critical data such as radial distribution functions (to determine coordination numbers), the population of different solvate species (e.g., solvent-separated vs. contact ion pairs), and diffusion coefficients. rsc.org
A frontier in this field is the combination of these traditional computational methods with machine learning (ML). nih.gov ML models can be trained on large datasets generated by high-throughput DFT or MD calculations to predict the properties of new, un-synthesized solvent molecules or electrolyte formulations. nih.govnih.gov This data-driven approach can dramatically accelerate the discovery process, enabling the rapid screening of vast chemical spaces to identify promising candidates with tailored solvation characteristics for next-generation lithium batteries.
Table 3: Computational Methods in Lithium-Oxolane Research
| Method | Scale | Predicted Properties | Advantage |
| Density Functional Theory (DFT) | Molecular (1-100 atoms) | Solvate binding energies, electronic structure (HOMO/LUMO), vibrational frequencies | High accuracy for fundamental electronic and geometric properties of specific solvates. elsevierpure.comresearchgate.net |
| Molecular Dynamics (MD) | Nanoscale (1,000-100,000 atoms) | Coordination numbers, transport properties (diffusion, conductivity), solvate populations | Simulates bulk liquid behavior and dynamic properties over time. rsc.orglbl.gov |
| Machine Learning (ML) | Multi-scale | Property prediction (e.g., conductivity, stability) for new molecules/mixtures | Accelerates discovery by learning from existing computational or experimental data. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
